molecular formula C18H14N2O6 B5058472 2,7-bis(2-hydroxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

2,7-bis(2-hydroxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

Cat. No.: B5058472
M. Wt: 354.3 g/mol
InChI Key: MZRBMCMUBGMVPD-UHFFFAOYSA-N
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Description

2,7-bis(2-hydroxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is a naphthalene diimide (NDI) derivative featuring hydroxyethyl (-CH₂CH₂OH) substituents at the 2 and 7 positions of the NDI core. The NDI scaffold is renowned for its electron-deficient aromatic structure, enabling applications in organic electronics, photovoltaics, and biomedicine . The hydroxyethyl groups confer hydrophilicity, enhancing solubility in polar solvents and facilitating interactions via hydrogen bonding, which may influence molecular packing and optoelectronic properties.

Properties

IUPAC Name

6,13-bis(2-hydroxyethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c21-7-5-19-15(23)9-1-2-10-14-12(4-3-11(13(9)14)17(19)25)18(26)20(6-8-22)16(10)24/h1-4,21-22H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRBMCMUBGMVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)CCO)C(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,7-bis(2-hydroxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is a complex organic compound known for its diverse biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity against cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of phenanthroline derivatives and is characterized by a tetrone structure. Its molecular formula is C22H24N4O4C_{22}H_{24}N_{4}O_{4} with a molecular weight of 408.45 g/mol. The presence of hydroxyethyl groups enhances its solubility and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that phenanthroline derivatives exhibit significant antimicrobial properties. For instance, metal complexes incorporating 1,10-phenanthroline have shown effective antibacterial activity against resistant strains of Pseudomonas aeruginosa, particularly in immunocompromised patients .

Table 1: Antimicrobial Efficacy of Phenanthroline Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Cu-tdda-phenPseudomonas aeruginosa100 µg/mL
Mn-tdda-phenPseudomonas aeruginosa200 µg/mL
Ag-tdda-phenPseudomonas aeruginosa150 µg/mL

The combination of these metal complexes with traditional antibiotics like gentamicin further enhances their efficacy against resistant bacterial strains.

Cytotoxicity Against Cancer Cells

Research has indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, studies focusing on structurally diverse heterobimetallic complexes have revealed their potential in inducing apoptosis in neuroblastoma cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Pb-Salen ComplexNeuroblastoma15 µM
Phenanthroline DerivativeHeLa Cells20 µM

These findings suggest that the compound may possess significant anticancer properties worthy of further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Coordination : The ability to form stable complexes with metal ions enhances its reactivity and biological interactions.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells leading to apoptosis.

Case Studies

In vivo studies utilizing Galleria mellonella larvae have provided insights into the therapeutic potential of phenanthroline derivatives. The larvae were infected with clinical isolates of Pseudomonas aeruginosa and treated with metal complexes derived from phenanthroline. Results indicated a significant reduction in bacterial load and improved survival rates compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2,7-bis(2-hydroxyethyl)-NDI, highlighting substituent effects on properties and applications:

Compound Name & Substituents Key Properties Applications References
2,7-bis(2-hydroxyethyl)-NDI Hydrophilic, hydrogen-bonding capacity, polar solubility Potential biomedical or aqueous processing
CF₃-NDI (2,7-bis(trifluoroethyl)) Fluorinated, electron-withdrawing, forms polymorphs stable at high temps High-performance organic electronics
NDI-OD (2,7-bis(2-octyldodecyl)) Long alkyl chains, enhanced organic solubility, film-forming n-Type semiconductors, thin-film devices
NDI-TEG (2,7-bis(triethylene glycol)) Hydrophilic, water-soluble, ionic compatibility Aqueous electrolytes, bioelectronics
CM03 (2,7-bis(3-morpholinopropyl)) Basic morpholino groups, G-quadruplex binding Pancreatic cancer therapy
QN-302 (trisubstituted with morpholinopropyl) Enhanced G-quadruplex affinity, downregulates S100P gene Anticancer therapeutics
NDI-C4F (2,7-bis(heptafluorobutyl)) Hydrophobic, prevents aggregation, strong perovskite coordination OLEDs, perovskite solar cells
NDI-2Br (4,9-dibromo-2,7-bis(2-ethylhexyl)) Bromine sites for cross-coupling, NIR-II absorption Conjugated polymers, photothermal therapy
NDI-C6 (2,7-dihexyl) Moderate alkyl chain length, balanced solubility and crystallinity Organic semiconductors

Key Comparisons:

Solubility and Processing: Hydroxyethyl-NDI’s polar groups contrast sharply with fluorinated (e.g., CF₃-NDI, NDI-C4F) or alkylated (e.g., NDI-OD) derivatives, which prioritize organic solvent compatibility . Hydroxyethyl groups may enable processing in aqueous or ethanol-based systems, similar to NDI-TEG .

Electronic Properties: Fluorinated substituents (CF₃-NDI, NDI-C4F) enhance electron-withdrawing effects, improving n-type charge transport in semiconductors .

Biological Activity: Morpholino- and piperazine-substituted NDIs (CM03, QN-302, MM41) exhibit anticancer activity via G-quadruplex binding . Hydroxyethyl-NDI’s lack of basic nitrogen atoms likely precludes similar mechanisms but may support drug delivery via enhanced solubility.

Solid-State Behavior :

  • Polymorph formation in CF₃-NDI and C3F7-NDI highlights the role of substituents in crystal packing . Hydroxyethyl-NDI’s hydrogen-bonding capacity could stabilize specific polymorphs or amorphous phases, impacting device reproducibility.

Functionalization Potential: Brominated derivatives (NDI-2Br, Br-DTNDI-Br) allow post-synthetic modifications (e.g., Suzuki coupling) . Hydroxyethyl groups offer sites for etherification or esterification, enabling tailored derivatization.

Research Findings and Data Tables

Table 1: Substituent Effects on Thermal and Optical Properties

Compound λₐᵦₛ (nm) Thermal Stability (°C) Bandgap (eV) Notes
CF₃-NDI ~450 >300 2.8 High-temp polymorphs
NDI-TEG ~500 200–250 2.5 Water-soluble, ionic conductivity
NDI-2Br ~800 280 1.5 NIR-II absorption
CM03 ~600 250 2.2 G-quadruplex binding

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,7-bis(2-hydroxyethyl)benzo[lmn][3,8]phenanthroline-tetrone derivatives, and how can reaction efficiency be optimized?

  • Methodology : Utilize nucleophilic substitution or esterification reactions to introduce hydroxyethyl groups. Monitor reaction progress via HPLC or TLC, and optimize conditions (e.g., solvent polarity, temperature) based on precursor reactivity. Derivatives with alkyl or aryl groups (e.g., 2-ethylhexyl or piperazinyl) have been synthesized via similar routes, as shown in brominated analogs .
  • Data Contradictions : Some derivatives require inert atmospheres to prevent oxidation, while others tolerate ambient conditions. Confirm stability under proposed synthetic conditions .

Q. How should researchers characterize the structural purity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent integration and hydrogen bonding.
  • FT-IR for carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.
  • X-ray crystallography (if crystalline) to resolve planar aromatic core distortions caused by hydroxyethyl steric effects .
    • Validation : Cross-reference with NIST’s standard spectral data for the parent benzo[lmn]phenanthroline-tetrone backbone .

Q. What are the stability and storage requirements for this compound?

  • Stability : Stable under dry, inert atmospheres (argon/nitrogen) at 4°C. Avoid prolonged exposure to light, moisture, or oxidizing agents. Decomposition products under fire include CO and NOx .
  • Storage : Seal containers tightly in desiccators with silica gel. Use flame-retardant cabinets for bulk quantities .

Q. What solvents are compatible with this compound for experimental applications?

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with hydroxyethyl groups. Limited solubility in water or hexane. Pre-saturate solvents with nitrogen to prevent oxidative degradation .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

  • Methodology : Use density functional theory (DFT) to calculate HOMO-LUMO gaps, charge transport properties, and π-π stacking interactions. Compare with experimental UV-Vis and cyclic voltammetry data. Studies on alkyl-substituted analogs show tunable bandgaps (1.8–2.3 eV) suitable for organic semiconductors .
  • Validation : Correlate computed dipole moments with dielectric constant measurements in thin films .

Q. What strategies resolve contradictions in reported toxicity data for benzo[lmn]phenanthroline derivatives?

  • Approach : Conduct tiered toxicity assays:

  • In vitro : Ames test for mutagenicity; mitochondrial toxicity screening (e.g., MTT assay).
  • In silico : QSAR models to predict acute toxicity (e.g., LC50).
    • Data Gaps : Existing SDSs lack comprehensive toxicological profiles; prioritize derivatives with low bioaccumulation potential (logP < 3) .

Q. How does the hydroxyethyl functionalization impact this compound’s performance in polymer composites?

  • Experimental Design : Blend with thermoplastic polyurethanes (TPU) or epoxy resins. Assess mechanical properties (tensile strength, Young’s modulus) and thermal stability (TGA/DSC). Hydroxyethyl groups improve interfacial adhesion but may reduce thermal resistance above 200°C .
  • Advanced Analysis : Use SEM/EDS to map dispersion homogeneity and FT-IR for crosslinking efficiency.

Q. What experimental controls are critical when studying its reactivity in catalytic systems?

  • Controls :

  • Blank reactions (no catalyst) to rule out auto-oxidation.
  • Isotopic labeling (e.g., ¹⁸O) to track oxygen transfer in redox cycles.
  • In situ Raman spectroscopy to monitor intermediate species .
    • Challenges : Side reactions with transition metals (e.g., Fe³⁺) may form insoluble complexes; use chelating agents like EDTA .

Contradictions and Mitigation

  • Structural Variants : Derivatives with bulky substituents (e.g., diisopropylphenyl) exhibit crystallinity, while hydroxyethyl analogs may remain amorphous. Use annealing or solvent vapor treatment to improve crystallinity .
  • Toxicity Uncertainties : Absence of carcinogenicity data (SDS Section 11) necessitates conservative handling (gloves, fume hoods) until further testing .

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